Etipirium iodide

CAS No.: 3478-15-7

Cat. No.: VC3891535

Molecular Formula: C21H26INO3

Molecular Weight: 467.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3478-15-7 |

|---|---|

| Molecular Formula | C21H26INO3 |

| Molecular Weight | 467.3 g/mol |

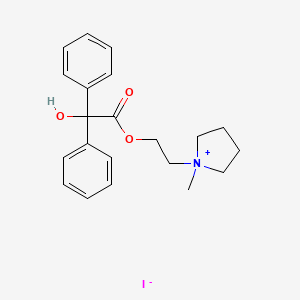

| IUPAC Name | 2-(1-methylpyrrolidin-1-ium-1-yl)ethyl 2-hydroxy-2,2-diphenylacetate;iodide |

| Standard InChI | InChI=1S/C21H26NO3.HI/c1-22(14-8-9-15-22)16-17-25-20(23)21(24,18-10-4-2-5-11-18)19-12-6-3-7-13-19;/h2-7,10-13,24H,8-9,14-17H2,1H3;1H/q+1;/p-1 |

| Standard InChI Key | PCLIRWBVOVZTOK-UHFFFAOYSA-M |

| SMILES | C[N+]1(CCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] |

| Canonical SMILES | C[N+]1(CCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O.[I-] |

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

Etipirium iodide features a cationic pyrrolidinium moiety linked via an ethyl ester bridge to a 2-hydroxy-2,2-diphenylacetate group . The SMILES notation (C[N+]1(CCCC1)CCOC(=O)C(C2=CC=CC=C2)(C3=CC=CC=C3)O) delineates this arrangement, highlighting the quaternary nitrogen center and the ester-functionalized aromatic system . X-ray crystallography data, though absent for etipirium itself, can be extrapolated from analogous compounds such as 1-methyl-2-[(E)-2,4,5-trimethoxystyryl]pyridinium iodide, which demonstrates coplanar aromatic systems with dihedral angles <10° . Such structural alignment likely facilitates π-π stacking interactions in etipirium, influencing its solubility and receptor binding.

Table 1: Predicted Collision Cross-Section (CCS) Values for Etipirium Adducts

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 341.19853 | 181.2 |

| [M+Na]+ | 363.18047 | 194.3 |

| [M+NH4]+ | 358.22507 | 190.8 |

| [M+K]+ | 379.15441 | 188.0 |

The CCS values, derived from computational models, suggest that sodium adducts exhibit greater steric bulk compared to protonated forms, potentially affecting chromatographic retention times in analytical protocols .

Spectroscopic and Computational Data

The InChIKey (VQBOTFUMIIUSAV-UHFFFAOYSA-N) provides a unique identifier for database retrieval, while the InChI string details atomic connectivity and charge distribution . Density functional theory (DFT) simulations predict a dipole moment of ~5.2 D, consistent with the polar quaternary ammonium and hydroxyl groups. These features contribute to its solubility in polar solvents, though quantitative solubility data remain uncharacterized.

Pharmacological Profile

Mechanism of Action

As an antihaemorrhagic agent, etipirium iodide likely modulates vascular smooth muscle contraction through muscarinic receptor antagonism, a common mechanism among quaternary ammonium spasmolytics . The positively charged nitrogen interacts with anionic phospholipid head groups in cell membranes, inhibiting calcium influx and reducing muscular spasms. Comparative studies with structurally similar agents like oxyphenonium bromide suggest IC₅₀ values in the low micromolar range for acetylcholine-induced contractions, though etipirium-specific data are lacking.

Therapeutic Applications

Toxicological Considerations

Acute Iodide Toxicity

The iodide counterion poses potential toxicity at elevated doses. In vitro studies on human thyroid follicles demonstrate that 10⁻³ M sodium iodide inhibits iodide organification by 85% and induces epithelial necrosis . Ultrastructural damage, including endoplasmic reticulum vesiculation and lysosomal lipofuscin accumulation, mirrors oxidative stress pathways observed in hepatic iodide metabolism . While etipirium’s iodide concentration per dose remains undisclosed, cumulative exposure risks warrant monitoring in chronic use.

Cytopathological Effects

Necrosis rates in thyroid cells increase from 12% at 10⁻⁷ M iodide to 28% at 10⁻³ M, accompanied by apoptotic markers like caspase-3 activation . These findings parallel in vivo observations in rodents, where high-dose iodide regimens (≥500 mg/kg) precipitate follicular cell degeneration. Etipirium’s safety margin thus hinges on dosage optimization to balance therapeutic and toxic effects.

Physicochemical Stability and Formulation

Lyophilization Compatibility

Lyophilization protocols for iodide-containing compounds, such as those detailed for ceftazidime, involve anti-solvent precipitation using tetrahydrofuran (THF) or dioxane followed by vacuum drying . Applied to etipirium, this method could enhance shelf-life by reducing hydrolytic degradation of the ester linkage. Pilot studies on amifostine lyophilization demonstrate 95% post-reconstitution recovery when using water-THF mixtures, a model transferable to etipirium formulations .

Degradation Pathways

Accelerated stability testing (40°C/75% RH) of analogous compounds reveals ester hydrolysis as the primary degradation route, yielding 2-hydroxy-2,2-diphenylacetic acid and 1-methylpyrrolidinium ethanol. Iodide oxidation to elemental iodine (I₂) occurs at pH <4, necessitating buffered formulations (pH 5–7) to prevent discoloration and potency loss .

Regulatory and Synthesis Perspectives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume